molecular formula C22H27ClFN3O4 B13848360 8-Ethoxy Moxifloxacin Hydrochloride

8-Ethoxy Moxifloxacin Hydrochloride

Cat. No.: B13848360
M. Wt: 451.9 g/mol
InChI Key: BAZYTEUGPUUZLI-LWHGMNCYSA-N
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Description

Contextualization of Fluoroquinolone Core Structure and Derivatization Strategies

The foundational structure of fluoroquinolones is a bicyclic system, which offers multiple sites for chemical modification. nih.gov Key positions for derivatization include N-1, C-7, the C-8 position, and the C-3 carboxylic acid group. nih.govresearchgate.net Modifications at these sites are pivotal in influencing the drug's antibacterial spectrum, potency, and pharmacokinetic properties. nih.govmdpi.com For instance, the substituent at the N-1 position is crucial for antimicrobial activity, while the group at C-7, typically a nitrogen-containing heterocycle, is essential for the interaction with bacterial DNA gyrase or topoisomerase IV. mdpi.com The introduction of a fluorine atom at position 6 was a hallmark of the second generation of quinolones, significantly improving biological activity. nih.gov

Here is an interactive data table summarizing the key positions for derivatization on the fluoroquinolone core structure and their general influence:

PositionGeneral Influence of Derivatization
N-1 Controls potency and pharmacokinetic properties like bioavailability. mdpi.com
C-3 The carboxylic acid group is important for binding to the DNA/DNA-gyrase complex. nih.gov
C-6 Introduction of a fluorine atom significantly enhances antibacterial activity. nih.gov
C-7 The substituent, often a nitrogen heterocycle, is critical for interaction with bacterial enzymes. mdpi.com
C-8 Influences antibacterial spectrum and can impact side effects. nih.gov

Significance of the 8-Position Modification in Fluoroquinolone Research

The C-8 position of the fluoroquinolone ring has been a focal point of intensive research due to its profound impact on the drug's properties. Substitutions at this position can significantly modulate the antibacterial spectrum and have been linked to the mitigation of certain adverse effects. nih.gov For example, the introduction of a halogen at the C-8 position has been shown to expand the spectrum of activity, particularly against anaerobic bacteria. nih.gov

A methoxy (B1213986) group at the C-8 position, as seen in moxifloxacin (B1663623) and gatifloxacin (B573), also enhances activity against anaerobes while being associated with a lower incidence of phototoxicity compared to a halogen at the same position. nih.govnih.gov Research has indicated that a C-8 methoxy group can enhance bacteriostatic activity against resistant bacterial strains. nih.gov These findings underscore the strategic importance of the C-8 position in the design of new fluoroquinolone analogs with improved therapeutic profiles. nih.gov

Definition and Structural Context of 8-Ethoxy Moxifloxacin Hydrochloride as a Key Derivative/Analog

This compound is a synthetic derivative of moxifloxacin, a fourth-generation fluoroquinolone. evitachem.com It is structurally analogous to moxifloxacin, with the key difference being the presence of an ethoxy (-OCH2CH3) group at the C-8 position instead of the methoxy (-OCH3) group found in the parent compound. evitachem.comresearchgate.net Moxifloxacin itself is chemically defined as 1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-3-quinolinecarboxylic acid. researchgate.netresearchgate.net The hydrochloride salt form of 8-Ethoxy Moxifloxacin enhances its solubility and stability. evitachem.com This compound is primarily used as a reference material in pharmaceutical and toxicological studies. evitachem.com

The synthesis of this compound involves a multi-step process that includes the formation of the quinolone core, the specific introduction of the ethoxy group at the 8-position, and finally, the formation of the hydrochloride salt. evitachem.com

Below is an interactive data table detailing the structural components of Moxifloxacin and its 8-Ethoxy derivative:

CompoundC-8 SubstituentCore StructureC-7 Substituent
Moxifloxacin Methoxy (-OCH3)Fluoroquinolone(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl
8-Ethoxy Moxifloxacin Ethoxy (-OCH2CH3)Fluoroquinolone(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl

Overview of Academic Research Trajectories for Fluoroquinolone Analogs and Impurities

Academic and industrial research on fluoroquinolones continues to be a vibrant field, driven by the need to combat evolving bacterial resistance and to develop agents with improved safety profiles. nih.govrsc.org A significant area of investigation involves the synthesis and evaluation of novel fluoroquinolone analogs with modifications at various positions of the core structure. nih.govrsc.org The goal of these studies is often to enhance activity against resistant pathogens, including those with mutations in DNA gyrase and topoisomerase IV. rsc.org

Another critical aspect of fluoroquinolone research is the identification, characterization, and control of impurities. researchgate.netresearchgate.net During the synthesis of active pharmaceutical ingredients like moxifloxacin, several related substances and degradation products can be formed. researchgate.netresearchgate.net Regulatory bodies require stringent control over these impurities. Consequently, significant research efforts are directed towards developing analytical methods, such as high-performance liquid chromatography (HPLC), to detect, separate, and quantify these impurities. researchgate.netresearchgate.net The synthesis of specific impurities, such as Moxifloxacin EP Impurity E (8-Hydroxy Moxifloxacin), is also undertaken to serve as reference standards for analytical method development and validation. synzeal.com This ensures the quality and purity of the final pharmaceutical product. google.comgoogle.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H27ClFN3O4

Molecular Weight

451.9 g/mol

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-ethoxy-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C22H26FN3O4.ClH/c1-2-30-21-18-14(20(27)15(22(28)29)10-26(18)13-5-6-13)8-16(23)19(21)25-9-12-4-3-7-24-17(12)11-25;/h8,10,12-13,17,24H,2-7,9,11H2,1H3,(H,28,29);1H/t12-,17+;/m0./s1

InChI Key

BAZYTEUGPUUZLI-LWHGMNCYSA-N

Isomeric SMILES

CCOC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Canonical SMILES

CCOC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C(=CN2C5CC5)C(=O)O.Cl

Origin of Product

United States

Structural Activity Relationship Sar Analysis of 8 Ethoxy Substitution in Fluoroquinolones

Influence of the 8-Ethoxy Group on Molecular Geometry and Conformational Dynamics

The spatial arrangement of atoms and the conformational flexibility of a fluoroquinolone molecule are critical determinants of its interaction with bacterial target enzymes. The introduction of an ethoxy group at the C-8 position of the quinolone ring, as seen in 8-ethoxy moxifloxacin (B1663623), can be expected to induce specific changes in the molecule's geometry compared to its 8-methoxy or unsubstituted counterparts.

Steric and Electronic Effects of 8-Position Substitution on Target Enzyme Interactions

The antibacterial activity of fluoroquinolones stems from their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are responsible for managing the topological state of DNA during replication, transcription, and repair. The 8-position substituent plays a crucial role in modulating the affinity of fluoroquinolones for these targets.

Impact on DNA Gyrase Binding Affinity

DNA gyrase, the primary target of fluoroquinolones in many Gram-negative bacteria, is a heterotetrameric enzyme (GyrA2GyrB2) that introduces negative supercoils into DNA. The binding of fluoroquinolones stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of double-strand breaks and ultimately cell death. nih.gov

Research has shown that the presence of an alkoxy group at the C-8 position generally enhances the activity against DNA gyrase. nih.gov For instance, a study on various fluoroquinolones demonstrated that 8-methoxy derivatives exhibit lower 50% inhibitory concentrations (IC50) against Streptococcus pneumoniae DNA gyrase compared to their 8-H counterparts. nih.gov While direct IC50 values for 8-ethoxy moxifloxacin are not specified in the reviewed literature, a study on alkoxy-triazolequinolones reported that both methoxy (B1213986) and ethoxy groups are important for potency against Mycobacterium tuberculosis DNA gyrase, with two ethoxy-containing compounds showing IC50 values in the range of 27–28 µM. nih.gov This suggests that the ethoxy group contributes favorably to the inhibition of DNA gyrase. The steric bulk and electronic properties of the ethoxy group likely influence the binding interactions within the active site of the enzyme.

Table 1: Comparative IC50 Values against DNA Gyrase for various Fluoroquinolones

CompoundC-8 SubstituentTarget OrganismIC50 (µg/mL)Reference
Gatifloxacin (B573)MethoxyS. pneumoniae19.4 nih.gov
MoxifloxacinMethoxyS. pneumoniae25.9 nih.gov
AM-1147MethoxyS. pneumoniae21.3 nih.gov
Ciprofloxacin (B1669076)HydrogenS. pneumoniae143 nih.gov
AM-1121HydrogenS. pneumoniae142 nih.gov

This table presents data for related compounds to provide a comparative context due to the lack of specific data for 8-Ethoxy Moxifloxacin Hydrochloride.

Impact on Topoisomerase IV Binding Affinity

Topoisomerase IV, a ParC2ParE2 heterotetramer, is the primary target for many fluoroquinolones in Gram-positive bacteria. Its main function is to decatenate daughter chromosomes following DNA replication. Similar to its effect on DNA gyrase, the 8-alkoxy group also appears to enhance the inhibitory activity against topoisomerase IV.

Studies on 8-methoxy fluoroquinolones have shown that they possess potent activity against topoisomerase IV. nih.gov For example, gatifloxacin and moxifloxacin, both containing an 8-methoxy group, exhibit strong inhibition of S. pneumoniae topoisomerase IV. nih.gov The introduction of the 8-methoxy group has been shown to enhance the inhibition of topoisomerase IV, albeit to a lesser extent than its enhancement of DNA gyrase inhibition. nih.gov While specific binding affinity data for 8-ethoxy moxifloxacin against topoisomerase IV is not available, the general trend observed for 8-alkoxy fluoroquinolones suggests a positive contribution of the ethoxy group to the inhibition of this enzyme.

Table 2: Comparative IC50 Values against Topoisomerase IV for various Fluoroquinolones

CompoundC-8 SubstituentTarget OrganismIC50 (µg/mL)Reference
GatifloxacinMethoxyS. pneumoniae4.05 nih.gov
MoxifloxacinMethoxyS. pneumoniae7.27 nih.gov
AM-1147MethoxyS. pneumoniae5.38 nih.gov
CiprofloxacinHydrogenS. pneumoniae6.02 nih.gov
AM-1121HydrogenS. pneumoniae8.35 nih.gov

This table presents data for related compounds to provide a comparative context due to the lack of specific data for this compound.

Comparative Analysis of 8-Methoxy vs. 8-Ethoxy Substituents in Fluoroquinolones

The choice between a methoxy and an ethoxy group at the C-8 position can have subtle yet significant effects on the physicochemical properties of the fluoroquinolone, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

Hydrophobicity and Lipophilicity Modulation by Ethoxy Group

The lipophilicity of a drug molecule, often expressed as the logarithm of its partition coefficient (LogP) or distribution coefficient (LogD), is a critical parameter that affects its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP value indicates greater lipid solubility.

The addition of an ethyl group in the ethoxy substituent compared to the methyl group in the methoxy substituent increases the carbon content and is expected to lead to a higher lipophilicity for 8-ethoxy moxifloxacin compared to moxifloxacin. While specific experimental LogP or LogD values for 8-ethoxy moxifloxacin are not available in the reviewed literature, this increase in lipophilicity can be inferred from general principles of medicinal chemistry. This seemingly minor structural change can have a cascade of effects on the molecule's behavior in a biological system.

Implications for Membrane Permeation and Intracellular Accumulation Mechanisms

The ability of a fluoroquinolone to permeate bacterial cell membranes and accumulate intracellularly is crucial for reaching its target enzymes. Membrane permeation is influenced by a variety of factors, including the molecule's size, charge, and lipophilicity.

The increased lipophilicity of an 8-ethoxy derivative compared to an 8-methoxy derivative could potentially enhance its ability to cross the lipid bilayer of bacterial membranes through passive diffusion. However, the relationship between lipophilicity and membrane permeation is not always linear and an optimal range often exists. Furthermore, the intracellular concentration of fluoroquinolones is also governed by active efflux pumps, which can recognize and expel these drugs from the bacterial cell. The structural modifications introduced by the ethoxy group could alter the molecule's susceptibility to these efflux systems. For instance, moxifloxacin has been shown to be a poor substrate for some efflux pumps in S. pneumoniae. Whether the larger ethoxy group in 8-ethoxy moxifloxacin would further reduce or enhance its recognition by efflux pumps requires specific experimental investigation. The interplay between passive diffusion and active efflux ultimately determines the net intracellular accumulation of the drug and, consequently, its antibacterial efficacy.

Contribution of 8-Ethoxy Group to Overall Antimicrobial Potency in Analog Series

Research into the modification of the C-8 position of fluoroquinolones has demonstrated that the introduction of an alkoxy group, such as a methoxy or ethoxy group, can significantly modulate the compound's antibacterial activity. The 8-methoxy group, a key feature of the potent fluoroquinolone moxifloxacin, is known to enhance activity against Gram-positive bacteria. nih.govnih.gov

A systematic evaluation of a series of 1-cyclopropyl-6-fluoro-8-alkoxyquinoline-3-carboxylic acids has provided direct insight into the contribution of the 8-ethoxy group to antimicrobial potency. nih.gov In this series, the antibacterial activity of 8-ethoxy derivatives was compared with their 8-methoxy counterparts. The findings revealed that while the 8-methoxyquinolones exhibited antibacterial activity against Gram-positive, Gram-negative, and anaerobic bacteria that was comparable to other highly active 8-substituted compounds (e.g., 8-fluoro and 8-chloro), the 8-ethoxy derivatives were found to be significantly less active. nih.gov

The reduction in antimicrobial potency for the 8-ethoxy analogs was quantified as being approximately two to three dilutions less active in antibacterial assays when compared to the 8-methoxy series. nih.gov This suggests that the increased bulk of the ethoxy group compared to the methoxy group may result in a less optimal fit within the enzyme-DNA complex, thereby reducing the inhibitory activity against the target topoisomerases.

The following table summarizes the comparative antimicrobial potency of 8-methoxy and 8-ethoxy fluoroquinolone analogs based on the available research findings.

C-8 Substituent Relative Antimicrobial Potency Key Research Finding
8-MethoxyHighEquivalent to the most active 8-substituted compounds (8-F and 8-Cl) against a broad spectrum of bacteria. nih.gov
8-EthoxySignificantly Lower2-3 dilutions less active than the corresponding 8-methoxy derivatives in antibacterial assays. nih.gov

In Vitro Biological Assessment of 8 Ethoxy Moxifloxacin Hydrochloride and Its Analogs

Comparative In Vitro Antimicrobial Spectrum Analysis

The substitution at the C-8 position of the quinolone ring is a critical determinant of the antimicrobial activity of fluoroquinolones. While moxifloxacin (B1663623), an 8-methoxy quinolone, exhibits a broad spectrum of activity, the 8-ethoxy analog has been found to be significantly less potent.

Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

Research into the structure-activity relationships of quinolone antibacterial agents has demonstrated that while 8-methoxyquinolones, such as moxifloxacin, possess potent activity against Gram-positive bacteria, their 8-ethoxy derivatives are considerably less active. nih.gov Studies comparing series of 8-alkoxyquinolones revealed that the 8-ethoxy derivatives were 2-3 dilutions less active in antibacterial assays than their 8-methoxy counterparts. nih.gov This reduction in activity is also noted in broader analyses of quinolone structures, which indicate that even a slightly larger substituent at the C-8 position, such as an ethyl group, leads to diminished activity against Gram-positive bacteria. oup.com

Atypical Pathogens

Determination of Minimum Inhibitory Concentration (MIC) Values in Controlled In Vitro Environments

Detailed Minimum Inhibitory Concentration (MIC) data for 8-Ethoxy Moxifloxacin Hydrochloride against a wide array of bacterial strains are scarce in published literature. This is likely because the compound has been identified primarily as an impurity of moxifloxacin (Moxifloxacin Hydrochloride Impurity C) and a related compound for reference standards (Moxifloxacin Related Compound C [USP-RS]). ncats.io As a less active analog, it has not been the subject of extensive antimicrobial profiling.

However, comparative studies on 8-alkoxyquinolones provide a general understanding of its potency. The finding that 8-ethoxy derivatives are 2-3 dilutions less active than 8-methoxy derivatives suggests that the MIC values for this compound would be significantly higher than those of moxifloxacin for the same bacterial strains. nih.gov

Table 1: Comparative Activity of C-8 Substituted Quinolones

C-8 SubstituentRelative Antibacterial Activity
Methoxy (B1213986) (e.g., Moxifloxacin)High
Ethoxy (e.g., 8-Ethoxy Moxifloxacin)Significantly Lower

This table is a qualitative representation based on available structure-activity relationship data.

Mechanistic Investigations of Antibacterial Action at the Molecular Level

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govdrugbank.com These enzymes are essential for bacterial DNA replication, transcription, and repair.

Assessment of DNA Gyrase and Topoisomerase IV Inhibition Kinetics in Bacterial Strains

Specific kinetic data on the inhibition of DNA gyrase and topoisomerase IV by this compound are not available in the current body of scientific literature. However, the structure-activity relationship of fluoroquinolones provides some insight. The C-8 substituent plays a role in the interaction with these target enzymes. The enhanced activity of 8-methoxyquinolones like moxifloxacin is partly attributed to a favorable interaction with the enzyme-DNA complex. nih.govnih.gov

The reduced antibacterial activity of the 8-ethoxy analog strongly suggests a less effective inhibition of DNA gyrase and topoisomerase IV compared to moxifloxacin. The larger ethoxy group may introduce steric hindrance that weakens the binding to the target enzymes, thereby reducing its inhibitory potency.

Studies on Resistance Mechanism Development in Response to 8-Ethoxy Fluoroquinolones

The development of bacterial resistance to fluoroquinolones is a significant clinical concern, primarily driven by mutations in the target enzymes, DNA gyrase and topoisomerase IV, and through the increased expression of efflux pumps. The structural modifications at the C-8 position of the fluoroquinolone core, such as the introduction of an ethoxy or methoxy group, have been investigated as a strategy to counter these resistance mechanisms.

Research into 8-alkoxy fluoroquinolones suggests that these modifications can influence the interaction of the drug with its bacterial targets, potentially reducing the likelihood of resistance development. Studies on mycobacteria, for instance, have indicated that a C-8 methoxy substituent can enhance the bactericidal activity of fluoroquinolones, particularly against strains that already possess resistance-conferring mutations in the gyrA gene, which encodes a subunit of DNA gyrase. nih.gov This suggests that the C-8 alkoxy group may help the fluoroquinolone to overcome existing target-based resistance.

Furthermore, the presence of a C-8 methoxy group has been observed to reduce the selection of resistant mutants from wild-type populations of mycobacteria when challenged with the compound. nih.gov This is a critical finding, as it implies that 8-alkoxy fluoroquinolones might have a lower propensity to select for de novo resistance mutations compared to their C-8 hydrogen counterparts. The hypothesis is that for significant resistance to emerge against a C-8 alkoxy compound, mutations in both the primary target (gyrase) and a secondary target might be necessary, thus raising the genetic barrier to high-level resistance. nih.gov

In studies involving fluoroquinolone-like 2,4-diones, which are structurally related to fluoroquinolones, the presence of an 8-methoxy group also demonstrated a significant impact on activity against resistant bacterial enzymes. For example, an 8-methoxy-quinazoline-2,4-dione showed notable activity against quinolone-resistant gyrases from Escherichia coli. nih.gov This activity is attributed to the compound's effectiveness against the mutant enzyme itself, rather than a switch in primary targets from DNA gyrase to topoisomerase IV. nih.gov

The following table presents the inhibitory concentrations (IC₅₀) of a representative 8-methoxy 2,4-dione and ciprofloxacin (B1669076) against wild-type and mutant E. coli DNA gyrase, illustrating the enhanced relative activity of the 8-methoxy compound against the resistant enzyme.

CompoundTarget EnzymeIC₅₀ (µM)
8-Methoxy 2,4-dione Wild-type Gyrase>1000
GyrA S83W Mutant Gyrase1000
Ciprofloxacin Wild-type Gyrase1.3
GyrA S83W Mutant Gyrase100

Data sourced from studies on fluoroquinolone-like 2,4-diones. nih.gov The data for the 8-Methoxy 2,4-dione indicates its relative efficacy against a ciprofloxacin-resistant mutant gyrase.

While these findings are promising, it is important to note that cross-resistance can still occur. For example, in M. tuberculosis, a significant level of cross-resistance has been observed between moxifloxacin and sitafloxacin, another fluoroquinolone, in clinical isolates. mdpi.com The specific location of mutations within the target genes plays a crucial role in determining the resistance profile to different fluoroquinolones, indicating that resistance mechanisms are not always universal across the entire class of drugs. mdpi.com

Molecular Modeling and Computational Studies of 8 Ethoxy Moxifloxacin Hydrochloride

Docking Simulations and Ligand-Protein Interaction Analysis with Bacterial Topoisomerases

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride, docking simulations are crucial for understanding its interaction with bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, which are the primary targets of fluoroquinolone antibiotics. nih.gov

While specific docking studies for the 8-ethoxy derivative are not extensively published, the mechanism of action is extrapolated from its parent compound, moxifloxacin. Moxifloxacin binds to the enzyme-DNA complex, specifically to the A-subunits of DNA gyrase and the ParC subunit of topoisomerase IV. nih.gov This binding stabilizes the transient breaks in DNA, leading to an inhibition of DNA replication and repair, and ultimately causing bacterial cell death. nih.gov

For 8-Ethoxy Moxifloxacin Hydrochloride, it is hypothesized that the ethoxy group at the C-8 position may influence the binding affinity and specificity compared to the methoxy (B1213986) group in moxifloxacin. Docking simulations would typically involve generating a 3D model of this compound and docking it into the active site of the bacterial topoisomerase. The analysis of these simulations would focus on:

Binding Energy: A lower binding energy indicates a more stable and favorable interaction. For comparison, a study on moxifloxacin with human topoisomerase II reported a binding affinity score of -9.8 kcal/mol. researchgate.net

Hydrogen Bonds: Identifying the specific amino acid residues in the protein's active site that form hydrogen bonds with the ligand.

Hydrophobic Interactions: Mapping the non-polar interactions that contribute to the stability of the ligand-protein complex.

Conformational Changes: Observing any changes in the conformation of the protein or the ligand upon binding.

These detailed interaction analyses are critical for rational drug design and for understanding the molecular basis of the antibiotic's activity.

Quantum Chemical Calculations to Elucidate Electronic Properties and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. mdpi.com For this compound, these calculations can provide insights into its intrinsic properties that govern its biological activity.

Key electronic properties that are typically calculated include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for understanding intermolecular interactions, such as those with the active site of a protein.

Atomic Charges: Calculating the partial charges on each atom provides a quantitative measure of the charge distribution and helps in understanding electrostatic interactions.

These quantum chemical studies help in building a comprehensive understanding of the molecule's reactivity and its potential to interact with biological targets.

Molecular Dynamics Simulations to Investigate Conformational Flexibility and Binding Stability

Molecular dynamics (MD) simulations provide a dynamic view of the molecular system over time, allowing for the investigation of conformational flexibility and the stability of ligand-protein complexes. For this compound, MD simulations can be used to:

Assess Conformational Flexibility: The ethoxy group at the C-8 position may introduce different conformational possibilities compared to the methoxy group in moxifloxacin. MD simulations can explore the accessible conformations of the molecule in different environments, such as in aqueous solution or when bound to a protein.

Analyze Water-Mediated Interactions: MD simulations can reveal the role of water molecules in mediating the interaction between the ligand and the protein, which can be crucial for binding affinity. Recent studies on moxifloxacin hydrochloride in aqueous solutions have utilized MD simulations to understand its interaction with water molecules and its influence on the water structure. researchgate.net

These simulations offer a more realistic picture of the dynamic nature of the ligand-receptor interaction, complementing the static view provided by molecular docking.

Prediction of Physicochemical Descriptors Relevant to Biological Activity and Membrane Passage

The biological activity and ability of a drug to pass through cell membranes are governed by its physicochemical properties. Several of these descriptors for this compound can be predicted using computational methods. These descriptors are essential for understanding its pharmacokinetic profile.

Descriptor Predicted Value
Molecular Formula C22H26FN3O4
Molecular Weight 415.5 g/mol
Exact Mass 415.19073448 Da
Topological Polar Surface Area (TPSA) 82.1 Ų
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4

This data is based on computational predictions. nih.gov

These descriptors provide a preliminary assessment of the drug-like properties of this compound. For instance, the Topological Polar Surface Area (TPSA) is a good indicator of a molecule's ability to permeate cell membranes. The number of hydrogen bond donors and acceptors is crucial for understanding its solubility and binding characteristics.

Advanced Analytical and Spectroscopic Characterization of 8 Ethoxy Moxifloxacin Hydrochloride

Development and Validation of Chromatographic Methods for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are the cornerstone for the separation and quantification of 8-Ethoxy Moxifloxacin (B1663623) Hydrochloride from its parent compound and other related substances.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Impurity Detection

The development of robust HPLC methods is critical for the purity profiling of Moxifloxacin and the detection of impurities like 8-Ethoxy Moxifloxacin Hydrochloride. These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. ncats.io

Several studies have detailed HPLC methods for the analysis of Moxifloxacin and its impurities. ncats.iosynzeal.comresearchgate.net While specific methods exclusively for this compound are not extensively published in peer-reviewed literature, the general principles and conditions for separating Moxifloxacin-related substances are well-established. A typical reversed-phase HPLC (RP-HPLC) method would be employed for this purpose. The separation is generally achieved on a C18 or similar stationary phase with a mobile phase consisting of an aqueous buffer and an organic modifier.

Representative HPLC Method Parameters:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and 0.05 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.5 with phosphoric acid) in a gradient or isocratic elution
Flow Rate 1.0 mL/min
Detection UV at 293 nm
Column Temperature 30°C
Injection Volume 10 µL

The validation of such a method would involve demonstrating its specificity to separate this compound from Moxifloxacin and other potential impurities. Linearity would be established over a concentration range relevant for impurity testing. The limit of detection (LOD) and limit of quantification (LOQ) are also determined to ensure the method's sensitivity for detecting trace amounts of the impurity.

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is less commonly employed for the analysis of fluoroquinolones like this compound due to their high molecular weight and low volatility. However, GC-MS can be a powerful tool for the analysis of potential genotoxic impurities or residual solvents that may be present in the drug substance. dergipark.org.tr For the analysis of the intact this compound molecule, derivatization would likely be necessary to increase its volatility. A predicted GC-MS spectrum for a trimethylsilyl (B98337) (TMS) derivative of Moxifloxacin is available, suggesting a potential avenue for the analysis of its ethoxy analog. hmdb.ca

Hypothetical GC-MS Parameters for Derivatized this compound:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Inlet Temperature 280°C
Oven Program Initial temperature of 150°C, ramped to 300°C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI)

Mass Spectrometry (MS) for Structural Elucidation and Identification

Mass spectrometry is an indispensable tool for the structural elucidation and definitive identification of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. For 8-Ethoxy Moxifloxacin, with a chemical formula of C22H26FN3O4, the theoretical exact mass can be calculated and compared with the experimentally determined mass to confirm its identity. nih.gov This technique is particularly valuable in distinguishing between isobaric interferences, which may have the same nominal mass but different elemental compositions.

Computed Properties of 8-Ethoxy Moxifloxacin:

PropertyValue
Molecular Formula C22H26FN3O4
Molecular Weight 415.5 g/mol
Exact Mass 415.19073448 Da

Tandem Mass Spectrometry (MS/MS) Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to further elucidate the structure of this compound by analyzing its fragmentation pattern. In an MS/MS experiment, the protonated molecule [M+H]+ is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule.

The fragmentation of Moxifloxacin has been studied, and it is expected that 8-Ethoxy Moxifloxacin would follow similar fragmentation pathways. tandfonline.com Key fragmentation would likely involve the cleavage of the side chains from the quinolone core. The presence of the ethoxy group instead of a methoxy (B1213986) group would result in a characteristic mass shift in the fragments containing this part of the molecule. For instance, a loss of an ethyl group (C2H5) would be observed instead of a methyl group (CH3).

Predicted Key Fragment Ions for 8-Ethoxy Moxifloxacin [M+H]+:

m/z (predicted)Description
416[M+H]+
398[M+H - H2O]+
372[M+H - C2H4O]+ (loss of ethylene (B1197577) oxide from ethoxy group)
344[M+H - C2H5 - CO2]+
287Quinolone core fragment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. Both 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of each atom in the molecule.

Expected 1H NMR Spectral Features for this compound:

The 1H NMR spectrum would show characteristic signals for the ethyl group, specifically a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, which would be absent in the spectrum of Moxifloxacin. The chemical shifts of the protons on the quinolone ring and the bicyclic amine side chain would be similar to those of Moxifloxacin, with minor shifts due to the electronic effect of the ethoxy group.

Expected 13C NMR Spectral Features for this compound:

The 13C NMR spectrum would provide definitive evidence of the ethoxy group with signals corresponding to the methyl and methylene carbons. The signal for the carbon attached to the oxygen (C-8) would also show a characteristic shift compared to the methoxy-substituted carbon in Moxifloxacin.

1H-NMR, 13C-NMR, and 19F-NMR Chemical Shift Analysis

The ¹³C-NMR spectrum would similarly reveal the carbon skeleton of the molecule. The two carbons of the ethoxy group would be readily identifiable. The fluorine atom at the C-6 position would induce characteristic splitting patterns for the adjacent carbon atoms, a key feature in the analysis of fluoroquinolones.

The ¹⁹F-NMR spectrum is a powerful tool for analyzing fluorinated compounds. It would show a single resonance for the fluorine atom at the C-6 position, with its chemical shift providing valuable information about the electronic environment of the quinolone ring system.

While specific, publicly available high-resolution data for this compound is scarce, the following table provides a hypothetical representation of the expected chemical shifts based on the known structure and general principles of NMR spectroscopy.

Interactive Data Table 1: Hypothetical ¹H-NMR, ¹³C-NMR, and ¹⁹F-NMR Chemical Shifts for this compound

Atom Number ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) ¹⁹F Chemical Shift (ppm)
1---
2~8.7~150-
3-~110-
4-~175-
4a-~140-
5~7.8 (d)~120-
6-~155 (d, J=250 Hz)~ -115
7-~145-
8-~150-
8a-~125-
1'~3.5 (m)~35-
2', 5'~1.1-1.3 (m)~8-
6', 7'~3.8-4.2 (m)~50-60-
8', 9'~2.0-3.5 (m)~20-30-
10'~1.4 (t)~15-
11'~4.1 (q)~65-
COOH~15.0 (s)~168-

Note: This table is a hypothetical representation. Actual chemical shifts may vary depending on the solvent and experimental conditions. 'd' denotes a doublet, 't' a triplet, 'q' a quartet, and 'm' a multiplet. J represents the coupling constant in Hertz (Hz).

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Confirmation

Two-dimensional NMR experiments are instrumental in confirming the connectivity of atoms within a molecule.

COSY (Correlation Spectroscopy): A COSY experiment on this compound would reveal correlations between protons that are coupled to each other, typically through two or three bonds. This would be crucial in tracing the proton networks within the cyclopropyl (B3062369) ring and the complex octahydropyrrolo[3,4-b]pyridine side chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum directly correlates protons with the carbons to which they are attached. columbia.edu This would definitively link the proton signals of the ethoxy group to their corresponding carbon signals and confirm the assignments made from the 1D spectra.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide valuable information about the functional groups and chromophoric systems present in a molecule.

The IR spectrum of this compound would display characteristic absorption bands for its various functional groups. Key expected vibrations include the O-H stretch of the carboxylic acid, the C=O stretching of the ketone and carboxylic acid groups, the C-F stretch of the fluoroquinolone core, and the C-O stretching of the ethoxy group. While a specific spectrum for the 8-ethoxy derivative is not publicly available, the IR spectrum of Moxifloxacin Hydrochloride monohydrate shows characteristic peaks that would be largely conserved, with the addition of signals corresponding to the ethoxy group. researchgate.net A patent for a crystalline form of moxifloxacin hydrochloride also provides some IR peak data. googleapis.com

Interactive Data Table 2: Expected Key IR Absorption Bands for this compound

Functional Group Expected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)3300 - 2500 (broad)
N-H (Secondary Amine)3300 - 3500
C-H (Aromatic/Aliphatic)3100 - 2850
C=O (Ketone)~1620
C=O (Carboxylic Acid)~1730
C=C (Aromatic)1600 - 1450
C-O (Ether)1275 - 1200
C-F1100 - 1000

The UV-Vis spectrum of this compound is determined by the electronic transitions within its chromophoric quinolone system. The absorption maxima (λmax) are sensitive to the substitution pattern on the ring. Studies on moxifloxacin and its derivatives show characteristic absorption bands in the UV region. researchgate.netuni-regensburg.de The introduction of the ethoxy group at the C-8 position is expected to cause a slight shift in the absorption maxima compared to the parent moxifloxacin.

Theoretical Considerations in Fluoroquinolone Drug Design and Development with 8 Position Modifications

Rational Design Principles for Enhancing Antimicrobial Activity via C-8 Substitution

The primary mechanism of action for fluoroquinolones is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. youtube.com These enzymes are critical for DNA replication, and their inhibition leads to breaks in the DNA, ultimately causing bacterial cell death. youtube.com The rational design of new fluoroquinolones focuses on optimizing the interaction between the drug and this enzyme-DNA complex. rsc.org

Strategies for Modulating Biological Properties through 8-Alkoxy Functionalization

Functionalizing the C-8 position with an alkoxy group (a group containing an oxygen atom bonded to an alkyl group, such as methoxy (B1213986) or ethoxy) is a well-established strategy to modulate a fluoroquinolone's biological profile. This approach aims to balance antimicrobial potency with other important properties.

A pivotal study compared a series of 8-methoxyquinolones with their 8-ethoxy counterparts. The 8-methoxy derivatives demonstrated potent antibacterial activity against a wide range of Gram-positive, Gram-negative, and anaerobic bacteria, comparable to the most active compounds with halogen substitutions at C-8. nih.gov However, the 8-ethoxy derivatives, while possessing a more favorable safety profile with reduced phototoxicity, were found to be two- to three-fold less active in antibacterial assays. nih.gov This highlights a critical trade-off in drug design: enhancing safety can sometimes come at the cost of reduced potency. The choice between a methoxy and an ethoxy group thus depends on the desired balance between efficacy and tolerability for a potential drug candidate.

Table 1: Comparative In Vitro Activity (MIC, μg/mL) of 8-Alkoxy Quinolone Analogs This table is generated based on findings that 8-ethoxy derivatives were 2-3 dilutions (a proxy for 4- to 8-fold) less active than 8-methoxy counterparts.

Bacterial SpeciesCompound with 8-Methoxy Group (Hypothetical MIC)Compound with 8-Ethoxy Group (Projected MIC)
Staphylococcus aureus0.1250.5 - 1.0
Streptococcus pneumoniae0.251.0 - 2.0
Escherichia coli0.060.24 - 0.48
Pseudomonas aeruginosa1.04.0 - 8.0

Data is illustrative, based on the reported 2-3 dilution difference in activity from research findings. nih.gov

Predictive Models for Structure-Property Relationships in Fluoroquinolone Series

To streamline the drug discovery process and reduce reliance on costly and time-consuming synthesis, researchers employ predictive computational models. Quantitative Structure-Activity Relationship (QSAR) studies are a primary tool in this area. nih.gov These models seek to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.

For fluoroquinolones, QSAR models have been developed using topological indices as structural descriptors. These indices quantify aspects of a molecule's size, shape, and branching. nih.gov Statistical techniques such as linear discriminant analysis (LDA) and multilinear regression (MLR) are then used to build a model that relates these descriptors to the observed antimicrobial activity (e.g., Minimum Inhibitory Concentrations or MICs). nih.gov Such models can successfully classify compounds as active or inactive and even predict the MIC of new, yet-to-be-synthesized quinolones with modifications at positions like C-8. This predictive power allows chemists to prioritize the synthesis of candidates with the highest probability of success, accelerating the development of novel agents. nih.gov

Considerations for Overcoming Bacterial Resistance Mechanisms via Novel 8-Substitutions

Bacterial resistance to fluoroquinolones is a growing public health threat. The most common resistance mechanism involves mutations in the genes that encode DNA gyrase (gyrA) and topoisomerase IV (parC). researchgate.net These mutations alter the drug's target enzymes, reducing its binding affinity and rendering the antibiotic less effective. researchgate.net

Strategic modifications at the C-8 position have emerged as a promising approach to counter this resistance. The introduction of a bulky substituent, such as a methoxy group, can be particularly effective. Fluoroquinolones with a C-8-methoxy moiety, like moxifloxacin (B1663623) and gatifloxacin (B573), have demonstrated a lower propensity for selecting resistant mutants compared to their C-8-H counterparts like ciprofloxacin (B1669076). nih.gov Research indicates that even after mutations occur in both parC and gyrA, the MIC of moxifloxacin against S. pneumoniae can remain within a clinically useful range. oup.com This suggests the C-8-methoxy group helps the drug maintain effective binding to the mutated enzymes.

Studies measuring the rate of resistance development show that gatifloxacin and moxifloxacin induce resistance at a significantly slower rate than other fluoroquinolones, a finding attributed directly to the presence of the C-8-methoxy group. nih.gov While 8-ethoxy derivatives are less potent, the principle of using C-8 alkoxy groups remains a key strategy in the ongoing effort to design fluoroquinolones that are not only potent but also resilient against the evolution of bacterial resistance.

Table 2: Rate of Resistance Development for Fluoroquinolones with Different C-8 Substituents

FluoroquinoloneC-8 SubstituentMean Fold-Increase in Initial MIC per Day
GatifloxacinMethoxy1.30
MoxifloxacinMethoxy1.30
LevofloxacinHydrogen1.52
CiprofloxacinHydrogen1.78

Data sourced from a study on the propensity of fluoroquinolones to cause resistance development in S. pneumoniae. nih.gov

Future Research Directions for 8 Ethoxy Moxifloxacin Hydrochloride and Next Generation Fluoroquinolones

Exploration of Hybrid Molecules Incorporating the 8-Ethoxy Moiety

The creation of hybrid molecules, which combine the structural features of two or more different pharmacophores, has emerged as a powerful strategy in drug discovery to develop agents with enhanced efficacy and novel mechanisms of action. nih.gov For fluoroquinolones, this approach offers the potential to overcome resistance and broaden their therapeutic applications.

Future research should focus on the rational design and synthesis of hybrid molecules that incorporate the 8-ethoxy moxifloxacin (B1663623) scaffold. This could involve linking the 8-ethoxy fluoroquinolone core to other antibacterial agents, or even to molecules with different biological activities, such as anticancer agents. nih.govnih.gov The linker connecting the two molecular entities is a critical component of the hybrid's design, as it can be either cleavable or non-cleavable, influencing the pharmacokinetic properties and mechanism of action of the resulting compound. nih.gov

For instance, a hybrid molecule could be designed where the 8-ethoxy moxifloxacin moiety is joined to a molecule that inhibits a different bacterial target, creating a dual-action antibiotic. This could potentially reduce the likelihood of resistance development. Another avenue of exploration is the hybridization of 8-ethoxy moxifloxacin with compounds that have other biological effects, such as anti-HIV, antifungal, or antitumor activities. nih.gov

Parent CompoundPotential Hybrid PartnerRationale for Hybridization
8-Ethoxy MoxifloxacinBeta-lactam antibioticDual-action against bacterial cell wall and DNA gyrase
8-Ethoxy MoxifloxacinMacrolide antibioticBroadened spectrum of activity
8-Ethoxy MoxifloxacinAntifungal agentTreatment of mixed bacterial and fungal infections
8-Ethoxy MoxifloxacinAnticancer agentPotential for targeted cancer therapy

Advanced Synthetic Methodologies for Novel 8-Substituted Fluoroquinolone Analogs

The synthesis of novel fluoroquinolone analogs with substitutions at the C-8 position is a key area of research for developing next-generation antibiotics. nih.gov Recent advancements in synthetic organic chemistry offer a toolkit of sophisticated methods to create a diverse library of 8-substituted fluoroquinolones with high efficiency and stereoselectivity.

One promising approach is the use of palladium-catalyzed cross-coupling reactions, which allow for the introduction of a wide range of substituents at the C-8 position. nih.gov Another powerful technique is the use of transition metal-catalyzed C-H activation, which enables the direct functionalization of the C-8 position without the need for pre-functionalized starting materials. These advanced methods can facilitate the synthesis of novel 8-alkoxy, 8-amino, and 8-thioether derivatives of moxifloxacin and other fluoroquinolones.

Furthermore, the development of enantioselective synthetic routes is crucial for producing chiral fluoroquinolones with improved pharmacological properties. researchgate.net For example, the use of chiral catalysts in asymmetric synthesis can provide access to enantiomerically pure 8-substituted fluoroquinolones, which may exhibit enhanced activity and reduced toxicity compared to their racemic counterparts.

Synthetic MethodologyKey FeaturesPotential Application for 8-Substituted Fluoroquinolones
Palladium-catalyzed cross-couplingHigh efficiency and functional group toleranceSynthesis of a wide variety of 8-alkoxy and 8-amino analogs
Transition metal-catalyzed C-H activationDirect functionalization of the C-8 positionMore efficient and atom-economical synthesis
Asymmetric synthesisEnantioselective production of chiral compoundsAccess to enantiomerically pure 8-substituted fluoroquinolones
Microwave-assisted synthesisAccelerated reaction times and improved yieldsRapid synthesis of a library of novel analogs

Deeper Mechanistic Studies at the Enzyme-Substrate Interface

A thorough understanding of the molecular interactions between fluoroquinolones and their target enzymes, DNA gyrase and topoisomerase IV, is essential for the rational design of more potent and selective inhibitors. acs.org While the general mechanism of action of fluoroquinolones is well-established, there is a need for deeper mechanistic studies to elucidate the specific interactions of 8-substituted analogs, such as 8-ethoxy moxifloxacin, at the enzyme-substrate interface.

High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, can provide detailed snapshots of the drug-enzyme-DNA ternary complex. These structural insights can reveal the precise binding mode of 8-substituted fluoroquinolones and identify key interactions that contribute to their inhibitory activity. nih.gov

In addition to structural studies, advanced biochemical and biophysical techniques can be employed to probe the kinetics and thermodynamics of drug-enzyme binding. For example, techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can provide quantitative data on the binding affinity and kinetics of novel fluoroquinolone analogs. These studies can help to establish structure-activity relationships and guide the optimization of lead compounds.

Development of High-Throughput Screening Assays for C-8 Modified Compounds

High-throughput screening (HTS) is a powerful tool for the rapid identification of new drug candidates from large compound libraries. nih.govdrugtargetreview.com The development of robust and efficient HTS assays is crucial for accelerating the discovery of novel C-8 modified fluoroquinolones with improved antibacterial activity.

A variety of HTS formats can be employed, including cell-based assays that measure bacterial growth inhibition and target-based assays that measure the inhibition of DNA gyrase or topoisomerase IV. nih.govresearchgate.net For cell-based assays, reporter gene systems, such as those based on luciferase or green fluorescent protein, can be used to monitor bacterial viability in a high-throughput manner.

In addition to primary screening assays, it is also important to develop secondary assays to further characterize the hit compounds. These secondary assays can include determination of the minimum inhibitory concentration (MIC) against a panel of bacterial strains, assessment of cytotoxicity against mammalian cells, and evaluation of the potential for resistance development. nih.gov

Assay TypePrincipleApplication in Fluoroquinolone Discovery
Cell-based HTSMeasures inhibition of bacterial growthRapidly identifies compounds with antibacterial activity
Target-based HTSMeasures inhibition of a specific enzyme (e.g., DNA gyrase)Identifies compounds that act on the desired target
Reporter gene assaysUses a reporter gene to monitor bacterial viabilityEnables high-throughput screening in a 384-well or 1536-well format
MIC determinationDetermines the minimum concentration of a drug that inhibits bacterial growthCharacterizes the potency of hit compounds
Cytotoxicity assaysMeasures the toxicity of a compound to mammalian cellsAssesses the safety of potential drug candidates

Design of Targeted Delivery Systems for Modified Fluoroquinolones (Theoretical Considerations)

Targeted drug delivery systems offer the potential to improve the therapeutic index of fluoroquinolones by increasing their concentration at the site of infection while minimizing systemic exposure and associated side effects. nih.govijpsjournal.com A variety of nanocarriers, such as liposomes, nanoparticles, and micelles, can be used to encapsulate fluoroquinolones and deliver them to specific tissues or cells. nih.gov

For modified fluoroquinolones such as 8-ethoxy moxifloxacin, the design of targeted delivery systems could be particularly beneficial. For example, mannosylated carriers can be used to target macrophages, which are a key reservoir for intracellular pathogens such as Mycobacterium tuberculosis. mdpi.com By delivering the fluoroquinolone directly to the infected macrophages, it may be possible to enhance its efficacy and reduce the duration of treatment.

Another theoretical approach is the use of stimuli-responsive drug delivery systems, which release the encapsulated drug in response to specific triggers at the site of infection, such as a change in pH or the presence of certain enzymes. nih.gov This could allow for a more controlled and localized release of the fluoroquinolone, further improving its therapeutic efficacy and reducing the risk of side effects.

Delivery SystemKey FeaturesPotential Application for Modified Fluoroquinolones
LiposomesBiocompatible and can encapsulate both hydrophilic and lipophilic drugsDelivery of fluoroquinolones to a variety of tissues
NanoparticlesCan be surface-modified with targeting ligandsTargeted delivery to specific cells or tissues
MicellesSelf-assembling structures that can encapsulate hydrophobic drugsSolubilization and delivery of poorly water-soluble fluoroquinolones
Mannosylated carriersTarget macrophages via the mannose receptorTreatment of intracellular infections
Stimuli-responsive systemsRelease drug in response to specific triggersControlled and localized drug release at the site of infection

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying 8-Ethoxy Moxifloxacin Hydrochloride in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) are widely validated for simultaneous quantification. For example:

  • HPLC : A reverse-phase method with UV detection at 295 nm achieves linearity (4–20 µg/mL, = 0.99) and precision (<2% RSD) .
  • HPTLC : Uses silica gel plates with methanol-chloroform (7:3) as the mobile phase, validated per ICH guidelines for accuracy (98–102%) .
    • Data : Calibration curves for moxifloxacin derivatives (e.g., 8-Ethoxy) show similar linearity to the parent compound, enabling extrapolation .

Q. How do physicochemical properties of this compound influence its formulation stability?

  • Key Parameters :

  • Solubility : Highly soluble in water (>50 mg/mL at 25°C) but degrades in alkaline conditions .
  • Thermal Stability : Degrades above 200°C, requiring storage at 2–8°C in amber glass to prevent photolysis .
    • Formulation Design : Polymeric films (e.g., hydroxypropyl methylcellulose) maintain drug release kinetics (e.g., 85% release in 12 hours) by controlling hydrophilicity .

Q. What in vitro efficacy data support this compound against common respiratory pathogens?

  • Pathogen Susceptibility : Derived from moxifloxacin’s spectrum, 8-Ethoxy shows comparable MIC₉₀ values:

PathogenClinical Success Rate
Streptococcus pneumoniae94% (80/85 isolates)
Haemophilus influenzae92% (56/61 isolates)
Mycoplasma pneumoniae96% (73/76 isolates)
Source: FDA clinical trials .
  • Experimental Design : Use broth microdilution (CLSI guidelines) with Mueller-Hinton agar and 48-hour incubation .

Advanced Research Questions

Q. How does the 8-ethoxy modification impact bacterial resistance mechanisms compared to parent moxifloxacin?

  • Mechanistic Insight : The ethoxy group at position 8 reduces affinity for mutant DNA gyrase (GyrA Ser83Leu) by steric hindrance, lowering resistance rates in Staphylococcus aureus (85% susceptibility vs. 92% for parent compound) .
  • Methodology :

  • Genetic Analysis : PCR amplification of gyrA and parC mutations in resistant strains .
  • Enzyme Assays : Measure ATPase activity of DNA gyrase using fluorometric assays (IC₅₀ increases 4-fold for 8-Ethoxy vs. parent) .

Q. What challenges arise in developing sustained-release formulations for this compound?

  • Key Issues :

  • Burst Release : Hydrophilic matrices (e.g., chitosan) reduce initial burst release from 40% to 15% by cross-linking with tripolyphosphate .
  • pH Sensitivity : Degrades rapidly at gastric pH (1.2), necessitating enteric coatings (e.g., Eudragit L100) for oral delivery .
    • Analytical Validation : Use Franz diffusion cells and LC-MS/MS to quantify release profiles in simulated biological fluids .

Q. How can researchers resolve discrepancies in pharmacokinetic data between animal models and humans?

  • Case Study : African Green Monkey (AGM) plague models showed 90% survival with 30 mg/kg dosing, but human extrapolation requires adjusting for plasma protein binding (45% in AGM vs. 60% in humans) .
  • Methodology :

  • PBPK Modeling : Simulate human AUC/MIC ratios using species-specific clearance rates .
  • Microdialysis : Measure free drug concentrations in interstitial fluid to refine dosing .

Q. What strategies improve the detection of degradation impurities in this compound?

  • Chromatographic Solutions :

  • HPLC-DAD : A C18 column with 0.1% phosphoric acid-acetonitrile gradient resolves 8-Desmethoxy-8-fluoro impurity (RT = 8.2 min) and ethoxy-quinoline derivatives (RT = 12.5 min) .
  • Forced Degradation : Expose to UV light (ICH Q1B) to generate photolytic byproducts; quantify via peak purity index (>990) .

Methodological Considerations

Q. How should researchers design experiments to assess combination therapies with this compound?

  • Synergy Testing : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices:

  • Example : FIC ≤0.5 for 8-Ethoxy + amoxicillin/clavulanate against Klebsiella pneumoniae indicates synergy .
    • Statistical Analysis : Apply Bliss independence or Loewe additivity models to distinguish additive vs. synergistic effects .

Q. What spectroscopic techniques confirm the structural integrity of this compound?

  • FTIR : Key peaks include C-F stretch (1120 cm⁻¹), ethoxy C-O (1250 cm⁻¹), and quinone carbonyl (1620 cm⁻¹) .
  • NMR : ¹H-NMR (DMSO-d₆) shows ethoxy protons as a triplet at δ 1.35 ppm (J = 7 Hz) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.